1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one
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Overview
Description
1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chloroacetyl group and a methoxypropanone moiety. Its molecular formula is C10H17ClN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .
Scientific Research Applications
1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethan-1-one
- 2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide hydrochloride
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H17ClN2O3 |
---|---|
Molecular Weight |
248.70 g/mol |
IUPAC Name |
1-[4-(2-chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one |
InChI |
InChI=1S/C10H17ClN2O3/c1-16-7-2-9(14)12-3-5-13(6-4-12)10(15)8-11/h2-8H2,1H3 |
InChI Key |
UMSYAMOITWSSLB-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)N1CCN(CC1)C(=O)CCl |
Origin of Product |
United States |
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